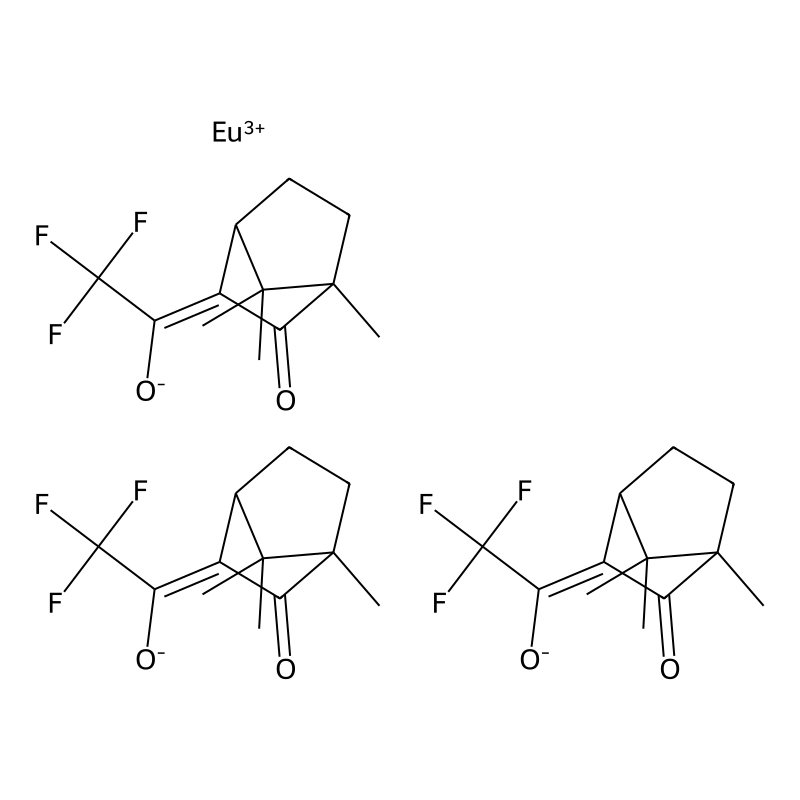

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Luminescence

Eu(tfc)3 exhibits strong luminescence, emitting red light upon excitation with ultraviolet or blue light. This property makes it a potential candidate for various applications, including

- Light-emitting diodes (LEDs).

- Scintillation materials for radiation detection.

Chirality

The complex contains chiral centers in the camphorate ligands, making it a chiral molecule. This property allows for the development of:

Luminescent Materials

Research explores Eu(tfc)3's potential in LEDs due to its efficient red light emission. Scientists are investigating methods to improve its brightness, color purity, and stability. Additionally, Eu(tfc)3's ability to convert high-energy radiation into visible light makes it a candidate for scintillation materials used in radiation detectors.

Chirality Applications

The chiral nature of Eu(tfc)3 opens doors for research in chirality-based applications. Studies explore its potential for separating enantiomers, which are mirror-image molecules with different biological properties []. Furthermore, research investigates the possibility of using Eu(tfc)3 as a catalyst in reactions where the outcome depends on the handedness of a molecule (enantioselective catalysis).

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium is a coordination compound containing europium, a rare earth element known for its luminescent properties. This compound features three 3-(trifluoroacetyl)bornane-2-onate ligands coordinated to a central europium ion. The molecular formula is and it is characterized by its unique structure that includes trifluoroacetyl groups, which contribute to its chemical stability and potential biological activity .

The mechanism of action of Eu(tfc)3 relates to its luminescence properties. Upon absorbing UV light, the europium ion in Eu(tfc)3 undergoes electronic transitions within its f-orbitals. These transitions can then relax back to the ground state, releasing energy in the form of red light emission [1]. The specific details of the energy transfer process and the influence of the tfc ligands are a subject of ongoing research [3].

- Limited data: Extensive safety information on Eu(tfc)3 is not readily available. However, as a lanthanide complex, it is recommended to handle it with care using standard laboratory practices for potentially toxic materials [5].

- Europium: Europium itself is considered to have low to moderate toxicity [6].

- **Trifluoroacetyl group

The chemical behavior of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium is influenced by the presence of the europium ion and the trifluoroacetyl groups. It can undergo various reactions typical of coordination compounds, including:

- Ligand substitution reactions: The coordination environment around the europium can be altered by replacing the trifluoroacetyl ligands with other donor molecules.

- Redox reactions: Europium can exist in multiple oxidation states, allowing for redox chemistry that may be exploited in various applications.

- Luminescence: The compound exhibits characteristic luminescent properties under UV light due to electronic transitions within the europium ion, making it useful in photonic applications.

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium has been studied for its potential biological activities. The presence of the trifluoroacetyl groups may enhance its interaction with biological molecules, possibly leading to applications in medical imaging or as a therapeutic agent. Specific studies have indicated that compounds containing europium can exhibit antimicrobial properties and may be used in drug delivery systems due to their luminescent characteristics .

The synthesis of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium typically involves:

- Preparation of Ligands: The 3-(trifluoroacetyl)bornane-2-onate ligands are synthesized through reactions involving bornane derivatives and trifluoroacetic anhydride.

- Complex Formation: The ligands are then reacted with europium salts, such as europium(III) chloride or europium(III) nitrate, under controlled conditions (solvent choice, temperature, and pH) to facilitate complexation.

- Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain pure Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium .

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium has several notable applications:

- Luminescent materials: Its luminescent properties make it suitable for use in phosphors for lighting and display technologies.

- Biological imaging: Due to its luminescence, it can be employed in biological imaging techniques, allowing for visualization of cellular processes.

- Drug delivery systems: Its ability to interact with biological molecules positions it as a candidate for targeted drug delivery applications.

Studies on the interactions of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium with various biological systems have shown that it can bind to proteins and nucleic acids. These interactions are primarily mediated by the ligand's functional groups, which can form hydrogen bonds or coordinate with metal ions in biological macromolecules. Additionally, the compound's luminescent properties allow for real-time monitoring of these interactions in vitro .

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium shares structural similarities with other europium complexes but is unique due to its specific ligand environment. Below is a comparison with similar compounds:

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium exhibits thermal stability characteristics typical of lanthanide beta-diketonate complexes [1] [2]. The compound demonstrates remarkable thermal stability up to approximately 330-350°C, with the melting point reported at 195-198°C [3]. Thermogravimetric analysis studies on similar europium beta-diketonate complexes reveal a multi-step decomposition pattern that follows predictable pathways [2].

The initial decomposition stage occurs around 330-350°C, characterized by the breakdown of the trifluoroacetyl groups and partial ligand fragmentation [2]. This process results in approximately 40-50% mass loss, indicating the removal of organic components while retaining the europium center with some ligand fragments [2]. The decomposition proceeds through intermediate formation of europium fluoride and carbonate species, as evidenced by evolved gas analysis showing the release of carbon dioxide, carbon monoxide, and various fluorinated organic compounds [2].

Complete thermal decomposition occurs at temperatures exceeding 400-450°C, ultimately yielding europium oxide (Eu2O3) as the final residue [2] [4]. The thermal stability of the compound is enhanced by the chelating nature of the beta-diketonate ligands, which form stable six-membered rings with the europium center [1]. The presence of trifluoroacetyl groups contributes to the thermal stability through their electron-withdrawing properties, which strengthen the metal-ligand bonds [2].

| Temperature Range (°C) | Process | Mass Loss (%) | Products |

|---|---|---|---|

| Room temperature - 200 | Stable compound | 0 | Intact complex |

| 200 - 330 | Possible dehydration/solvent loss | ~5-10 (if hydrated) | Anhydrous complex |

| 330 - 400 | Initial ligand decomposition | ~40-50 | Partially decomposed complex |

| 400 - 500 | Complete ligand decomposition | ~80-85 | Europium fluoride/carbonate intermediates |

| 500+ | Formation of europium oxide (Eu2O3) | Stable residue | Eu2O3 (final product) |

Solubility Behavior in Organic Matrices

The solubility behavior of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium in organic matrices demonstrates the compound's affinity for non-polar and moderately polar organic solvents [3]. The compound exhibits exceptional solubility in chloroform, making it particularly suitable for nuclear magnetic resonance spectroscopy applications [3]. This high solubility in chloroform is attributed to the favorable interactions between the trifluoroacetyl groups and the chlorinated solvent [5].

The compound shows good solubility in dichloromethane and moderate solubility in acetone, ethanol, and methanol [3] [6]. These solubility characteristics make it amenable to various synthetic and purification procedures. The solubility in polar aprotic solvents such as dimethylformamide and dimethylsulfoxide enables its incorporation into polymer matrices for optical applications [7].

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium demonstrates poor solubility in non-polar solvents like hexane and limited solubility in aromatic solvents such as benzene and toluene [3]. The compound is completely insoluble in water, which is expected for lanthanide beta-diketonate complexes due to their hydrophobic nature [3].

| Solvent/Matrix | Solubility | Applications |

|---|---|---|

| Chloroform | Highly soluble | NMR spectroscopy, extraction |

| Dichloromethane | Soluble | Crystallization, purification |

| Acetone | Moderately soluble | Synthesis, purification |

| Ethanol | Moderately soluble | Synthesis, recrystallization |

| Methanol | Moderately soluble | Synthesis, recrystallization |

| Toluene | Slightly soluble | Hot recrystallization |

| Water | Insoluble | Not applicable |

| Dimethylformamide (DMF) | Soluble | Polymer doping |

| Dimethylsulfoxide (DMSO) | Soluble | Luminescence studies |

| Tetrahydrofuran (THF) | Moderately soluble | Synthesis |

| Hexane | Insoluble | Not applicable |

| Benzene | Slightly soluble | Organic synthesis |

Hygroscopicity and Atmospheric Stability

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium exhibits moderate hygroscopicity and atmospheric stability characteristics [3]. The compound is classified as moisture-sensitive, requiring proper storage conditions to maintain its integrity [3]. Under normal atmospheric conditions, the compound remains stable but may undergo gradual degradation upon prolonged exposure to humidity [8].

Studies on similar europium beta-diketonate complexes demonstrate that moisture-induced degradation occurs through hydrolysis of the metal-ligand bonds, particularly affecting the trifluoroacetyl groups [8]. The hygroscopic nature of the compound is attributed to the coordination sites available on the europium center, which can interact with atmospheric water molecules [9].

The atmospheric stability of the compound is enhanced by its crystalline structure, which provides protection against environmental factors [9]. However, exposure to high humidity levels (>50% relative humidity) can lead to structural changes and potential formation of hydrated species [9]. The compound shows better stability in dry, inert atmospheres, making appropriate storage conditions essential for maintaining its physicochemical properties [3].

Research on lanthanide trifluoroacetate complexes reveals that crystalline-to-semicrystalline transitions can occur under reduced pressure conditions, affecting the compound's stability [10]. These transitions are driven by the disruption of hydrogen bonds and van der Waals interactions within the crystal structure [10].

Crystallographic Phase Transitions

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium crystallizes in typical europium coordination compound structures, commonly adopting monoclinic or triclinic crystal systems [11]. The compound exhibits characteristic europium coordination geometries, with the europium center typically adopting eight-coordinate square antiprismatic or distorted octahedral arrangements [11] [12].

The crystal structure consists of discrete molecular units where the europium ion is coordinated by three bidentate trifluoroacetylbornanate ligands through oxygen atoms [11]. The coordination environment around the europium center forms stable chelate rings, contributing to the overall structural stability of the compound [11].

Phase transitions in the compound are primarily temperature-dependent, with the melting point at 195-198°C representing the transition from crystalline to liquid phase [3]. At elevated temperatures, the compound may undergo solid-state phase transitions before reaching the decomposition temperature [13]. These transitions are characterized by changes in the crystal lattice parameters and coordination geometry around the europium center [13].

Low-temperature studies on similar europium complexes reveal potential phase transitions occurring between 120K and 5K, involving changes in space group symmetry and coordination site geometry [13]. These transitions are typically second-order and result in alterations to the europium coordination environment from higher to lower symmetry [13].

The crystallographic phase behavior of the compound is influenced by intermolecular interactions, including hydrogen bonding and van der Waals forces [10]. These interactions play crucial roles in determining the stability of different polymorphic forms and the conditions under which phase transitions occur [10].

| Property | Value/Description | Reference Sources |

|---|---|---|

| Melting Point | 195-198°C | Sigma-Aldrich, ChemicalBook |

| Molecular Weight | 893.66-893.7 g/mol | Multiple chemical databases |

| Molecular Formula | C36H42EuF9O6 | Chemical databases |

| Physical State | Crystalline solid | Vendor specifications |

| Optical Activity | [α]20/D +165° (c = 1% in chloroform) | Sigma-Aldrich literature |

| Thermal Stability (Initial Decomposition) | ~330-350°C (typical for Eu β-diketonates) | TGA studies on similar Eu complexes |

| Thermal Stability (Complete Decomposition) | ~400-450°C (typical for Eu β-diketonates) | TGA studies on similar Eu complexes |

| Crystal System | Monoclinic/Triclinic (typical for Eu complexes) | Europium complex crystallography |

| Solubility in Chloroform | Soluble | Multiple sources |

| Solubility in Water | Insoluble | Chemical databases |

| Moisture Sensitivity | Moisture sensitive | Literature on Eu complexes |

| Atmospheric Stability | Stable under normal conditions | Literature on lanthanide complexes |